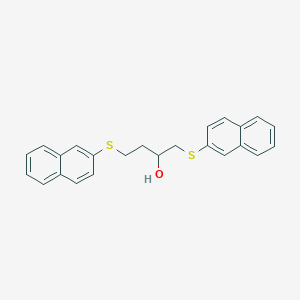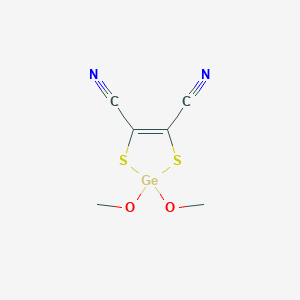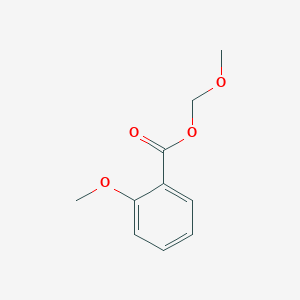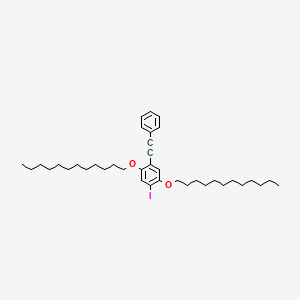
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: methoxy, methyl, and hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The process involves multiple steps, including the formation of a porphyrinogen intermediate, which is then oxidized to form the final porphyrin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Solvent recovery systems and purification techniques like column chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of porphyrinogens.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted porphyrins, porphyrinogens, and metalloporphyrins, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in mimicking natural heme compounds.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin exerts its effects involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins, which can then participate in redox reactions. These interactions are crucial in applications like catalysis and photodynamic therapy, where the compound’s ability to generate reactive oxygen species is utilized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin: A similar compound with four phenyl groups, but without the specific substitutions seen in 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin.
Heme: A naturally occurring porphyrin with an iron center, crucial for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over reactivity and binding characteristics.
Propriétés
Numéro CAS |
874948-46-6 |
|---|---|
Formule moléculaire |
C40H30N4O |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4O/c1-25-8-10-27(11-9-25)39-32-18-14-29(41-32)24-30-15-19-33(42-30)40(28-12-16-31(45-2)17-13-28)37-23-21-35(44-37)38(26-6-4-3-5-7-26)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
Clé InChI |
VBQLODXGVFNONM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)OC)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)

![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)


![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)
![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
